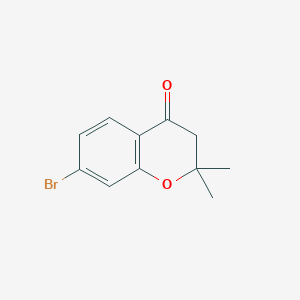

7-Bromo-2,2-dimethylchroman-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

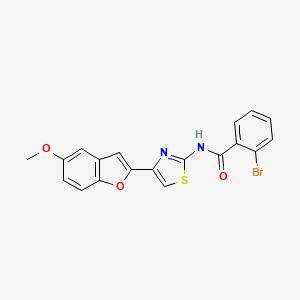

7-Bromo-2,2-dimethylchroman-4-one is a chemical compound with the molecular formula C11H11BrO2 . It is also known as 7-Bromo-2,2-dimethyl-3H-chromen-4-one .

Molecular Structure Analysis

The molecular structure of 7-Bromo-2,2-dimethylchroman-4-one is represented by the InChI code 1S/C11H11BrO2/c1-11(2)6-9(13)8-4-3-7(12)5-10(8)14-11/h3-5H,6H2,1-2H3 . The molecular weight of this compound is 255.11 .Physical And Chemical Properties Analysis

7-Bromo-2,2-dimethylchroman-4-one is a solid substance . It is stored in a sealed container at room temperature .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Microwave-Assisted Synthesis : Morales et al. (2013) investigated the effects of different 5-alkyl-substituted resorcinols on the formation of 2,2-dimethylchroman-4-ones, providing insights into the synthesis process and the chemical properties of these compounds. Their study included theoretical calculations to understand the formation mechanisms, highlighting the versatility of these compounds in synthetic chemistry Morales et al., 2013.

One-Pot Synthesis Approaches : Zhou et al. (2013) reported a one-pot synthesis method for 6-bromo-4,4-dimethylthiochroman, emphasizing the efficiency and environmental benefits of this synthetic route. This approach showcases the potential for simplifying the production of brominated chroman derivatives Zhou et al., 2013.

Biological Activities

Antioxidant Activity : A study by Queiroz et al. (2007) on new 7-aryl or 7-heteroarylamino-2,3-dimethylbenzo[b]thiophenes demonstrated their antioxidant properties through several evaluation methods, including reducing power and scavenging effects on DPPH radicals. This research suggests that brominated chroman derivatives can have significant antioxidant capabilities, which could be beneficial in designing new therapeutic agents Queiroz et al., 2007.

Inhibition of Insulin Release and Smooth Muscle Relaxants : Research by Pirotte et al. (2017) explored the structure-activity relationships of 2,2-dimethylchromans as inhibitors of insulin release and as smooth muscle relaxants. This study highlights the potential medical applications of chroman derivatives in managing diseases related to insulin release and smooth muscle activities Pirotte et al., 2017.

Antimycobacterial Activity : Alvey et al. (2009) focused on the diversity-oriented synthesis of furo[3,2-f]chromanes with antimycobacterial activity, demonstrating the potential of chroman derivatives in combating Mycobacterium tuberculosis. The study provided valuable insights into the structure-activity relationship and optimization for enhanced antimycobacterial properties Alvey et al., 2009.

Safety And Hazards

The safety information for 7-Bromo-2,2-dimethylchroman-4-one indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .

Orientations Futures

Chromanone, the core structure of 7-Bromo-2,2-dimethylchroman-4-one, is a significant structural entity that acts as a major building block in medicinal chemistry for isolation, designing, and synthesis of novel lead compounds . Due to its versatility, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs to give leads to the chemistry community .

Propriétés

IUPAC Name |

7-bromo-2,2-dimethyl-3H-chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO2/c1-11(2)6-9(13)8-4-3-7(12)5-10(8)14-11/h3-5H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCVDUIIUXMKXQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C2=C(O1)C=C(C=C2)Br)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-2,2-dimethylchroman-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2773801.png)

![2-Chloro-N-[2-(3-cyclopropyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2773802.png)

![N-(5-chloro-2-methoxyphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2773804.png)

![N-(4-fluorobenzyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2773808.png)

![N-cyclopentyl-2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B2773813.png)

![N-Methyl-N-[(1-methyl-3-propan-2-ylpyrazol-4-yl)methyl]but-2-ynamide](/img/structure/B2773818.png)

![2,6-dichloro-N-[2-(quinolin-8-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2773821.png)

![2,5-difluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2773823.png)